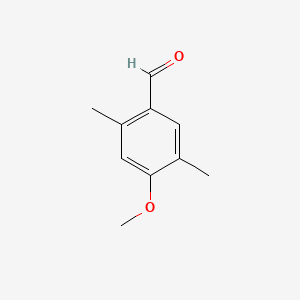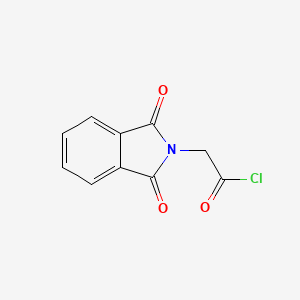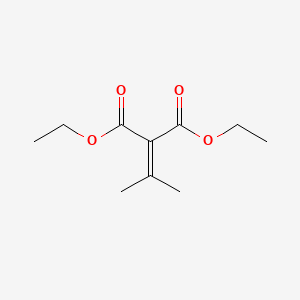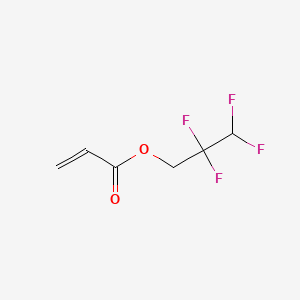
2,2,3,3-Tetrafluoropropyl acrylate
説明
2,2,3,3-Tetrafluoropropyl acrylate is a chemical compound with the formula C6H6F4O2 . It is used as a low refractive index polymer for cladding layer in optical waveguides .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetrafluoropropyl acrylate can be achieved through a three-step polymerization . Another method involves the reaction of Potassium Acrylate and Ethanamine .Molecular Structure Analysis
The molecular structure of 2,2,3,3-Tetrafluoropropyl acrylate consists of 6 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms . The molecular weight is 186.1043 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,3-Tetrafluoropropyl acrylate include a density of 1.3±0.1 g/cm3, boiling point of 134.0±35.0 °C at 760 mmHg, vapour pressure of 8.2±0.2 mmHg at 25°C, and a flash point of 34.7±20.8 °C . It also has a refractive index of 1.350 .科学的研究の応用
Polyurethane-Poly(TFPA) Triblock Copolymer Aqueous Dispersions
TFPA is utilized in the synthesis of polyurethane-poly(TFPA) triblock copolymer aqueous dispersions. This process involves a three-step polymerization that results in copolymers with potential applications in coatings and adhesives . The introduction of TFPA monomer alters the average particle size of copolymer particles, which can be advantageous in creating materials with specific properties like improved adhesion or tailored surface characteristics .
Film Formation from Aqueous Dispersions
The films cast from the aforementioned aqueous dispersions exhibit unique properties due to the presence of TFPA. These films are investigated for their potential in various applications, including protective coatings and films with specialized surface properties. The core-shell structure of the copolymer particles formed in water contributes to the film’s characteristics .
Water Absorption Properties
Research has shown that the content of TFPA in copolymer films can significantly influence their water absorption properties. This is particularly relevant for applications where moisture resistance is critical, such as in outdoor coatings or materials exposed to humid environments .
Hydrophobic Surface Modification
TFPA’s fluorinated structure imparts hydrophobicity to copolymers, making it valuable for surface modification applications. This can lead to the development of self-cleaning surfaces, anti-fouling coatings, and materials that resist water and oil .
Environmental Impact Reduction
The use of TFPA in water-based polyurethane systems aligns with environmental protection acts, as it helps in reducing the reliance on solvent-based systems. This application is significant in industries aiming to lower their environmental footprint while maintaining product performance .
Adhesive Industry Applications
TFPA-containing copolymers can be used in the adhesive industry, where they contribute to the development of adhesives with enhanced performance characteristics. These include improved bonding strength and durability, especially for bonding diverse materials like textiles, leathers, metals, plastics, and wood .
Textile Coatings
In the textile industry, TFPA can be incorporated into coatings that provide fabrics with unique properties, such as water repellency, stain resistance, and enhanced durability. This application is crucial for the production of high-performance outdoor and sportswear fabrics .
Medical Device Coatings
The biocompatible nature of TFPA copolymers makes them suitable for medical device coatings. These coatings can improve the device’s performance by reducing friction, resisting biofouling, and enhancing durability in the challenging conditions of the human body .
Safety and Hazards
特性
IUPAC Name |
2,2,3,3-tetrafluoropropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHZYSXJKREEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-83-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10224331 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl acrylate | |
CAS RN |
7383-71-3 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetrafluoropropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2,2,3,3-Tetrafluoropropyl acrylate in material science?
A1: 2,2,3,3-Tetrafluoropropyl acrylate is a versatile monomer used in synthesizing fluorinated polymers. One notable application is its use in modifying the surface properties of poly(tetrafluoroethylene) (PTFE). Researchers have successfully synthesized well-defined fluorinated polymers, including homopolymers like poly(2,2,3,3-tetrafluoropropyl acrylate) (PTFPA) and block copolymers with tert-butyl acrylate, using reversible addition-fragmentation chain transfer (RAFT) polymerization. [] These polymers can adsorb onto PTFE surfaces, altering their hydrophobicity and creating "switchable" surfaces. [] Additionally, 2,2,3,3-Tetrafluoropropyl acrylate serves as a precursor for fluorine-containing siloxane-based polymer electrolyte membranes. [] These membranes are created through a sol-gel process with lithium trifluoromethylsulfonate doping, offering potential applications in electrochemical devices. []
Q2: Has 2,2,3,3-Tetrafluoropropyl acrylate shown any potential for biological activity?
A2: While not a pharmaceutical itself, 2,2,3,3-Tetrafluoropropyl acrylate belongs to a class of compounds (PFAS) that have demonstrated biological activity. Research indicates that 2,2,3,3-Tetrafluoropropyl acrylate exhibits a similar response profile to known immunosuppressants in human primary cell systems. [] This suggests it might possess immunosuppressive properties, although the mechanisms might differ from traditional immunosuppressants. [] Further investigation is needed to understand its specific interactions and potential applications in this domain.
Q3: What are the environmental implications of using 2,2,3,3-Tetrafluoropropyl acrylate?
A3: As a member of the PFAS family, concerns arise regarding the environmental persistence and potential toxicity of 2,2,3,3-Tetrafluoropropyl acrylate. Although specific data on its degradation pathways and ecological impact may be limited, its structural similarity to other PFAS raises concerns. [] Therefore, responsible usage, waste management, and exploration of alternative materials with reduced environmental impact are crucial aspects to consider.
Q4: Are there established protocols for synthesizing 2,2,3,3-Tetrafluoropropyl acrylate?
A4: Yes, researchers have successfully synthesized 2,2,3,3-Tetrafluoropropyl acrylate through the esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol. [] This reaction is typically conducted in the presence of a polymerization retarder, a dehydration agent, and concentrated sulfuric acid as a catalyst. [] Optimization of reaction parameters, including the type of retarder, the amount of sulfuric acid, and reaction duration, is crucial to maximize yield and product purity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)

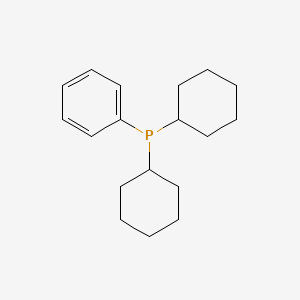
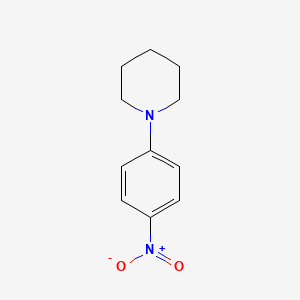
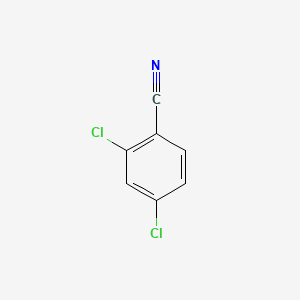
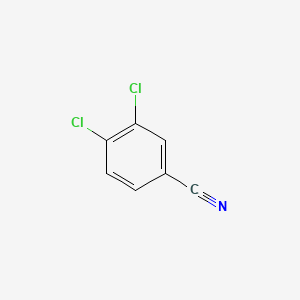
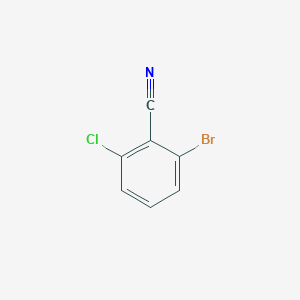
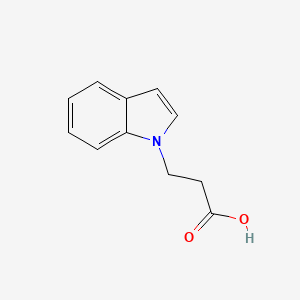
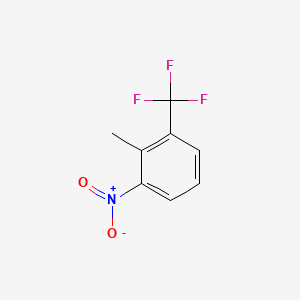
![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
